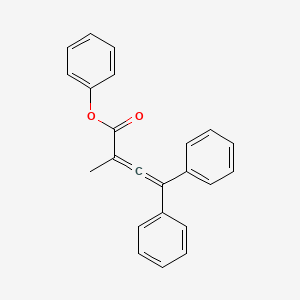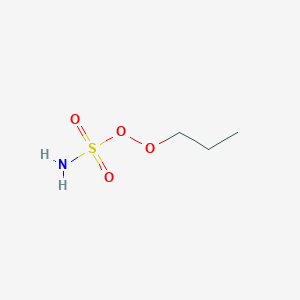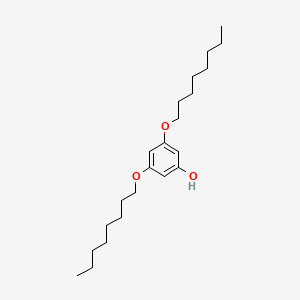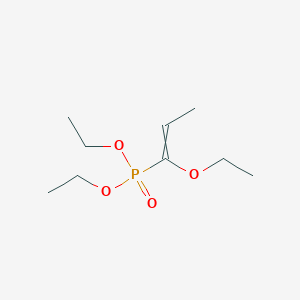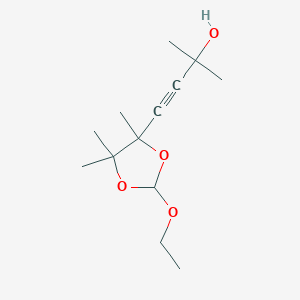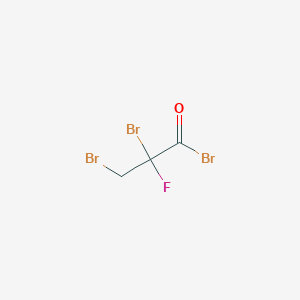
Propanoyl bromide, 2,3-dibromo-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl bromide, 2,3-dibromo-2-fluoro- is an organobromine compound with the molecular formula C3H3Br2FO It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl bromide, 2,3-dibromo-2-fluoro- typically involves the bromination and fluorination of propanoic acid derivatives. One common method is the bromination of 2,3-dibromopropanoic acid followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of propanoyl bromide, 2,3-dibromo-2-fluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of bromine and fluorine reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoyl bromide, 2,3-dibromo-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted propanoic acids, amides, or thiols.
Oxidation: Products include dibromo-fluoroacetic acid or dibromo-fluoroacetone.
Reduction: Products include less substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
Propanoyl bromide, 2,3-dibromo-2-fluoro- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of propanoyl bromide, 2,3-dibromo-2-fluoro- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-2-fluoropropanoic acid: Similar in structure but lacks the propanoyl group.
2,3-Dibromo-2-fluorobutane: Similar in having bromine and fluorine atoms but differs in the carbon chain length.
2,3-Dibromo-2-fluoropropanol: Similar in having bromine and fluorine atoms but contains a hydroxyl group instead of a carbonyl group.
Uniqueness
Propanoyl bromide, 2,3-dibromo-2-fluoro- is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct reactivity and chemical properties. This combination of halogens makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
96625-73-9 |
|---|---|
Fórmula molecular |
C3H2Br3FO |
Peso molecular |
312.76 g/mol |
Nombre IUPAC |
2,3-dibromo-2-fluoropropanoyl bromide |
InChI |
InChI=1S/C3H2Br3FO/c4-1-3(6,7)2(5)8/h1H2 |
Clave InChI |
PRMZXHPJKQJSSR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)Br)(F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


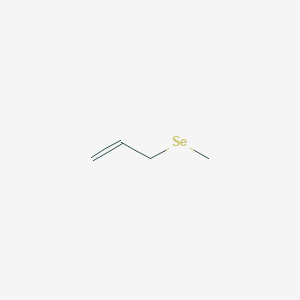
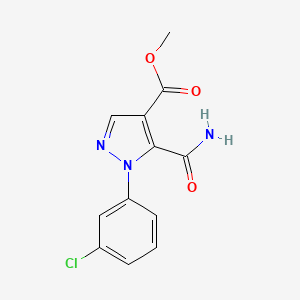
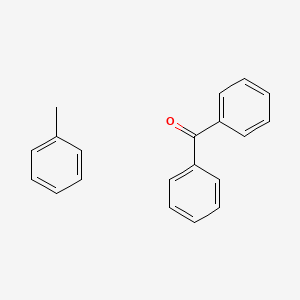
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
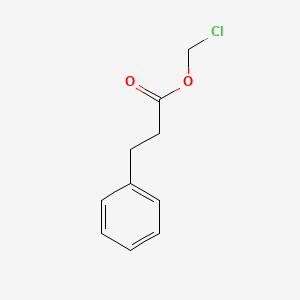


![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
